4-((3-methylbenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a complex heterocyclic compound with the chemical formula and a molecular weight of 363.5 g/mol. Its unique structure features a cyclopentapyrimidine core, which is significant in medicinal chemistry due to its potential biological activities. This compound is classified under pyrimidine derivatives and has been the subject of various studies aimed at understanding its synthesis, properties, and applications.
The synthesis of 4-((3-methylbenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one typically involves multi-step processes that include:
Technical details regarding specific reagents and conditions can vary based on the target yield and purity requirements.
The molecular structure of 4-((3-methylbenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one can be represented as follows:
InChI=1S/C21H21N3OS/c1-15-5-2-3-6-17(15)14-26-20-18-7-4-8-19(18)24(21(25)23-20)13-16-9-11-22-12-10-16/h2-3,5-6,9-12H,4,7-8,13-14H2,1H3
This data indicates the arrangement of atoms and bonds within the molecule.
The compound can participate in various chemical reactions typical for heterocycles, including:
Technical details about these reactions often involve specific conditions like temperature, pressure, and solvent choice to optimize yields.
Key physical and chemical properties include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 363.5 g/mol |
Melting Point | Not Available |
Boiling Point | Not Available |
Density | Not Available |
These properties are critical for understanding how the compound behaves under different conditions and its suitability for various applications.
4-((3-methylbenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one has potential applications in:
Further research is necessary to fully elucidate its capabilities and expand its applications in various scientific fields.
CAS No.: 456-12-2
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: